2-(Methylsulfonylmethyl)pyridine

Photographic Chemistry Silver Halide Emulsion Sensitization Diffusion Transfer Processes

2-(Methylsulfonylmethyl)pyridine (CAS 21948-75-4), also referred to as 2-(mesylmethyl)pyridine, is a heterocyclic building block featuring a pyridine ring substituted at the 2-position with a methylsulfonylmethyl (–CH₂–SO₂–CH₃) moiety. It possesses the molecular formula C₇H₉NO₂S and an exact mass of 171.0354 g/mol.

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
Cat. No. B8606844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfonylmethyl)pyridine
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CC1=CC=CC=N1
InChIInChI=1S/C7H9NO2S/c1-11(9,10)6-7-4-2-3-5-8-7/h2-5H,6H2,1H3
InChIKeyMEKMZMDIQFXONK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylsulfonylmethyl)pyridine: Core Chemical Identity and Procurement Context


2-(Methylsulfonylmethyl)pyridine (CAS 21948-75-4), also referred to as 2-(mesylmethyl)pyridine, is a heterocyclic building block featuring a pyridine ring substituted at the 2-position with a methylsulfonylmethyl (–CH₂–SO₂–CH₃) moiety . It possesses the molecular formula C₇H₉NO₂S and an exact mass of 171.0354 g/mol [1]. The compound is structurally distinguished from 2-(methylsulfonyl)pyridine by the insertion of a methylene spacer between the aromatic ring and the electron-withdrawing sulfonyl group, a modification that critically alters electronic character, reactivity, and utility in synthetic sequences [2].

Why 2-(Methylsulfonylmethyl)pyridine Cannot Be Directly Swapped with Common Analogs


The methylene bridge in 2-(methylsulfonylmethyl)pyridine creates a fundamental electronic distinction versus analogs where the sulfonyl group is directly attached to the pyridine ring. This spacer interrupts direct resonance withdrawal, resulting in a >1.4 unit shift in predicted conjugate acid pKa (approx. –0.15 vs –1.59 for the directly attached analog) . This electronic modulation has practical consequences: in nucleophilic aromatic substitution, the directly attached sulfonyl group renders the pyridine ring ~90 times more reactive than chloro-substituted counterparts, while the methylene-spaced variant exhibits attenuated but tunable reactivity [1]. Such differences mean that substituting one analog for another in a synthetic sequence, catalytic system, or pharmacological scaffold can lead to substantial changes in reaction rate, regioselectivity, and target engagement, a finding supported by molecular dynamics simulations showing that the methylsulfonylmethyl group's conformational flexibility improves target binding compared to rigid sulfonyl derivatives .

2-(Methylsulfonylmethyl)pyridine: Quantitative Differential Evidence Against Closest Comparators


Photographic Speed Enhancement: N-Oxide Derivative Outperforms Regioisomeric and Unsubstituted Controls

Although the primary active species is the N-oxide, the parent 2-(methylsulfonylmethyl)pyridine is the essential synthetic precursor and the 2-substitution pattern is critical for performance. In a controlled multicolor dye-developer diffusion transfer process, the N-oxide derived from 2-(methylsulfonylmethyl)pyridine (Formula 1) at 0.4% w/w in the processing composition provided a red speed increase (Δ Speed) of 0.43 log E units at 40°F relative to control, compared to only 0.20 and 0.14 log E units for the 4-substituted and other substituted N-oxide analogs, respectively [1]. This regioisomeric advantage is most pronounced at cold processing temperatures, where the 2-isomer shows a 2.2-fold greater speed boost than the 4-isomer [1].

Photographic Chemistry Silver Halide Emulsion Sensitization Diffusion Transfer Processes

Electronic Modulation: Methylene Spacer Reduces Pyridine Ring Acidity by Over 1.4 pKa Units Versus Direct Sulfonyl Attachment

The conjugate acid pKa of the pyridine nitrogen serves as a proxy for electron density and metal-coordination ability. Predicted pKa values indicate that 2-(methylsulfonylmethyl)pyridine (pKa ≈ –0.15) is substantially less acidic than 2-(methylsulfonyl)pyridine (pKa ≈ –1.59), reflecting the insulating effect of the methylene spacer on the sulfonyl group's electron-withdrawing power . A second comparator, 2-(methylsulfonylmethyl)-5-(trifluoromethyl)pyridine, shows a pKa of 0.51, demonstrating how additional ring substitution further modulates basicity .

Physical Organic Chemistry pKa Prediction Electron-Withdrawing Group Effects

Nucleophilic Aromatic Substitution Reactivity: Sulfonyl-Substituted Pyridines Show ~90-Fold Rate Enhancement Over Chloro Analogs

Kinetic studies of methoxide-mediated substitution on methylsulfonyl-substituted heterocycles demonstrate that the methylsulfonyl group is an exceptionally potent leaving group. In 3-substituted pyridazines where direct comparison was possible, the methylsulfonyl compound was found to be approximately 90 times more reactive than the corresponding chloro-compound at 40.2°C [1]. While this specific kinetic ratio was measured on pyridazine rather than pyridine, the trend extends to pyridine systems: methylsulfonyl- and methylsulfinyl-substituted pyridines exhibit comparably high reactivity toward nucleophiles, with both far exceeding the reactivity of methylthio- or halo-substituted analogs [2].

Heterocyclic Reactivity Nucleophilic Substitution Kinetic Studies

Cytotoxic Activity Hierarchy: Oxidation State at Sulfur Dictates Potency in Pyridyl Methyl Acrylate Series

A systematic SAR study of nineteen 2-pyridyl-substituted (Z)-methyl acrylate derivatives evaluated the effect of sulfur oxidation state on cytotoxic activity. The 2-pyridylsulfinyl and 2-pyridylsulfonyl derivatives were found to be equipotent and both were significantly more potent than the corresponding 2-pyridylthio (sulfide) derivatives in the in vitro L1210 murine leukemia screen [1]. None of the three oxidation states exhibited strong in vivo antineoplastic activity in the P388 model at the tested 5 mg/kg dose, indicating that the oxidation state primarily affects in vitro target engagement rather than pharmacokinetic parameters [1].

Anticancer Screening Structure-Activity Relationship Sulfur Oxidation State

Electrochemical Reduction Behavior: Alkyl-(2-pyridyl) Sulfones Exhibit Defined Half-Wave Potentials Tunable by Alkyl Substituent

Laser photoelectron emission (LPE) studies of methyl(2-pyridyl)sulfone (MPS) and tert-butyl(2-pyridyl)sulfone (TBPS) in water-organic mixtures established half-wave reduction potentials (E₁/₂) of –1.34 V and –1.37 V (vs. reference), respectively [1]. These potentials reflect the energy of the lowest unoccupied molecular orbital and directly correlate with the sulfone's electrophilicity. While measured on the directly attached sulfones, the data provide a baseline for understanding how the methylene spacer in 2-(methylsulfonylmethyl)pyridine would further modulate reduction potential by decoupling the sulfone from the π-system.

Electrochemistry Sulfone Reduction Laser Photoelectron Emission

2-(Methylsulfonylmethyl)pyridine: Evidence-Backed Application Scenarios for Scientific Procurement


Photographic Speed-Enhancement Formulation: N-Oxide Derivatization for Cold-Temperature Red Sensitivity

The quantitative evidence from the Polaroid patent demonstrates that N-oxidation of 2-(methylsulfonylmethyl)pyridine yields a compound that delivers a 0.43 log E red speed increase at 40°F, outperforming 4-substituted analogs by a factor of >2 . Researchers developing diffusion transfer photographic systems, particularly those requiring balanced color response across a wide temperature range, should select the 2-substituted parent compound over regioisomeric alternatives to maximize low-temperature red-channel sensitivity.

Medicinal Chemistry Scaffold Diversification: Exploiting Tunable Electronic Character for Kinase Inhibitor Design

The >1.4 pKa unit difference between 2-(methylsulfonylmethyl)pyridine and 2-(methylsulfonyl)pyridine provides medicinal chemists with a graduated electronic tuning knob. The attenuated electron withdrawal preserves pyridine basicity for hydrogen-bonding and metal-coordination interactions, while the methylene spacer adds conformational flexibility shown to improve target engagement in molecular dynamics simulations . This scaffold is relevant to kinase inhibitor programs, as evidenced by patent literature describing methylsulfonylmethyl-substituted pyridines as CDK2 and thioredoxin reductase inhibitors [1].

SNAr-Based Parallel Library Synthesis: High-Reactivity Electrophilic Partner for Mild-Condition Diversification

Kinetic evidence that methylsulfonyl-substituted heterocycles undergo nucleophilic substitution ~90 times faster than chloro analogs positions 2-(methylsulfonylmethyl)pyridine as a preferred electrophilic building block for SNAr diversification. Its high nucleofugality enables reactions under milder conditions (lower temperature, shorter time) than halogenated pyridine counterparts, reducing byproduct formation in library synthesis and making it suitable for automated parallel synthesis workflows where reaction robustness is paramount.

Electrosynthetic and Photocatalytic Mediator Design: Predicable Reduction Potential from 2-Pyridyl Sulfone Core

The established electrochemical behavior of 2-pyridyl sulfones, with half-wave reduction potentials near –1.34 V (vs. reference) for methyl-substituted derivatives , supports the use of 2-(methylsulfonylmethyl)pyridine as a scaffold for designing redox-active mediators. The methylene spacer is expected to shift the reduction potential more negative compared to directly conjugated analogs, offering finer control over electron-transfer driving force. This is relevant for developing homogeneous electrocatalysts and photoredox systems where precise potential matching with substrates determines catalytic efficiency.

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